4-Amino-2-isopropylthio-5-tosylthiazole
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Overview
Description
4-Amino-2-isopropylthio-5-tosylthiazole is a chemical compound with the molecular formula C13H16N2O2S3 and a molecular weight of 328.47 g/mol It is characterized by the presence of an amino group, an isopropylthio group, and a tosyl group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-isopropylthio-5-tosylthiazole typically involves the reaction of 2-isopropylthio-5-tosylthiazole with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the tosyl group by the amino group. The reaction is conducted at elevated temperatures, typically ranging from 80°C to 120°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-isopropylthio-5-tosylthiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino, alkoxy, or thio-substituted derivatives.
Scientific Research Applications
4-Amino-2-isopropylthio-5-tosylthiazole has several scientific research applications, including:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Amino-2-isopropylthio-5-tosylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with these targets, resulting in the inhibition or activation of specific biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methylthio-5-tosylthiazole
- 4-Amino-2-ethylthio-5-tosylthiazole
- 4-Amino-2-propylthio-5-tosylthiazole
Uniqueness
4-Amino-2-isopropylthio-5-tosylthiazole is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties compared to its analogs.
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-propan-2-ylsulfanyl-1,3-thiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S3/c1-8(2)18-13-15-11(14)12(19-13)20(16,17)10-6-4-9(3)5-7-10/h4-8H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARTYHIBDNMERC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375675 |
Source
|
Record name | 4-Amino-2-isopropylthio-5-tosylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117420-84-5 |
Source
|
Record name | 4-Amino-2-isopropylthio-5-tosylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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